molecular formula C13H14BrNO2 B13730460 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B13730460
M. Wt: 296.16 g/mol
InChI Key: GEUUNVMEPRDDTL-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a brominated benzoxazine derivative characterized by a bicyclic benzoxazine core substituted with a bromine atom at position 7 and a cyclopentyl group at position 2. Benzoxazines are widely studied for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

7-bromo-3-cyclopentyl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C13H14BrNO2/c14-10-6-5-9-8-15(11-3-1-2-4-11)13(16)17-12(9)7-10/h5-7,11H,1-4,8H2

InChI Key

GEUUNVMEPRDDTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves a multi-step process. One common method involves the reaction of 3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The bromination reaction results in the selective introduction of a bromine atom at the 7-position of the benzoxazine ring.

Industrial Production Methods

Industrial production of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkylamines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used. The reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. The reactions are conducted in solvents like ethanol, tetrahydrofuran (THF), or methanol.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized derivatives such as benzoxazine oxides or quinones.

    Reduction Reactions: Products include dehalogenated or hydrogenated benzoxazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Brominated Benzoxazines

Key structural analogs differ in substituent type, position, and ring saturation, leading to distinct chemical and biological profiles:

Compound Name Substituents/Modifications Key Differences & Implications References
7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Bromine (C7), cyclopentyl (C3), dihydro-oxazine High steric bulk from cyclopentyl may enhance metabolic stability.
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Bromine (C6), methyl (C3) Methyl group reduces steric hindrance, potentially increasing reactivity but decreasing stability.
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Bromine (C7), unsaturated oxazine ring Unsaturated ring increases planarity, possibly enhancing π-π stacking in receptor binding.
8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one Bromine (C8), fluorine (C6), methyl (C2) Fluorine’s electronegativity alters electronic properties; methyl improves lipophilicity.

Halogen Position and Reactivity

The position of bromine significantly impacts reactivity:

  • 7-Bromo derivatives (as in the target compound) exhibit preferential electrophilic substitution at the para position of the benzene ring, enabling further functionalization .
  • 6-Bromo derivatives (e.g., 6-Bromo-3-methyl analog) show higher susceptibility to nucleophilic aromatic substitution due to reduced steric hindrance .

Functional Group Modifications

  • Cyclopentyl vs. Aryl Groups : Cyclopentyl-substituted benzoxazines (e.g., the target compound) demonstrate superior metabolic stability compared to aryl-substituted analogs (e.g., 7-Bromo-3-(p-tolyl) derivatives), as the cyclopentyl group resists oxidative degradation .
  • Hydroxyl vs. Alkyl Groups : Hydroxyl-substituted benzoxazines (e.g., 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one) exhibit stronger hydrogen-bonding capacity, enhancing interactions with biological targets like beta-adrenergic receptors .

Industrial Scalability

Mechanochemical methods (e.g., ball milling) are employed for high-throughput synthesis of benzoxazines, improving yield and reducing solvent waste .

Biological Activity

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

The molecular formula of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is C12H14BrN1OC_{12}H_{14}BrN_{1}O with a molecular weight of approximately 273.15 g/mol. It features a bromine atom and a cyclopentyl group, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the oxazine class exhibit notable antimicrobial properties. A study focusing on similar derivatives showed that oxazine compounds could inhibit the growth of various bacterial strains. The presence of halogen substituents like bromine enhances the antimicrobial efficacy due to increased lipophilicity and the ability to interact with microbial membranes .

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one32 µg/mLE. coli, S. aureus
Control (Standard Antibiotic)16 µg/mLE. coli, S. aureus

Anticancer Activity

The anticancer potential of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has been evaluated in vitro against several cancer cell lines. Preliminary results suggest that the compound induces apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with cell proliferation .

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one resulted in a significant reduction in cell viability (approximately 70% at a concentration of 10 µM). The compound was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

The mechanism by which 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one exerts its effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cellular signaling pathways.
  • Membrane Disruption: The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is crucial for its biological activity:

  • Bromine Substitution: Enhances lipophilicity and biological interaction.
  • Cyclopentyl Group: Contributes to conformational flexibility and may enhance binding affinity to biological targets.

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